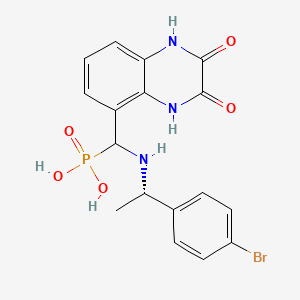![molecular formula C26H20O4 B2962934 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone CAS No. 319482-15-0](/img/structure/B2962934.png)
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This molecule features an intricate arrangement of naphthalene and phenyl groups, linked through an ether and ketone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves multiple steps:
Formation of the Intermediate Naphthyl Ether: : Begin with the reaction of 1-naphthol with 2-bromo-2-phenylethanone under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone to form 5-(2-Oxo-2-phenylethoxy)-1-naphthol.
Coupling Reaction: : Next, this intermediate is coupled with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the target compound.
Industrial Production Methods: Industrial production would likely mirror the laboratory synthesis but scaled-up, utilizing continuous flow reactors to ensure consistency and efficiency. Optimizing reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity would be critical.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the ketone group, forming carboxylic acid derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions might involve the ketone functionality, producing alcohol derivatives.
Substitution: : Nucleophilic substitution reactions could occur at the ether linkage, potentially replacing the ethoxy group.
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Varies based on nucleophile strength and reaction medium.
Oxidation: : Carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemical research, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is studied for its potential as a precursor in organic synthesis. Its structural motifs are useful in the development of complex molecular architectures.
Biology and Medicine: The compound’s interaction with biological systems is of interest, particularly in drug discovery and development. Its potential bioactive properties may include anti-inflammatory or anticancer activities.
Industry: In industrial applications, it might be used as an intermediate in the synthesis of dyes, pigments, or materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exerts its effects is likely through interaction with molecular targets like enzymes or receptors. The presence of ketone and ether groups could facilitate binding through hydrogen bonds and Van der Waals forces, affecting biological pathways related to inflammation, cell proliferation, or signaling.
Comparación Con Compuestos Similares
Similar Compounds:
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylethanol
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylacetic acid
Uniqueness: What sets 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone apart is the specific positioning of the ether and ketone functionalities, which influence its reactivity and potential interactions with biological systems. This distinct structure can lead to unique properties and applications compared to its analogs.
Propiedades
IUPAC Name |
2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYVWMUMNCMTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)





![ETHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE](/img/structure/B2962861.png)
![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)

![ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate](/img/structure/B2962870.png)
![2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2962871.png)

![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)
